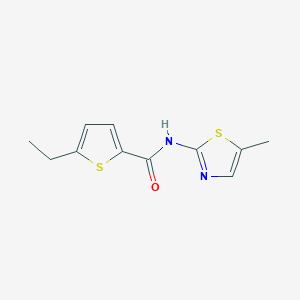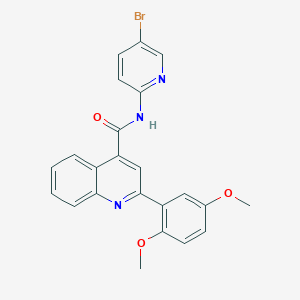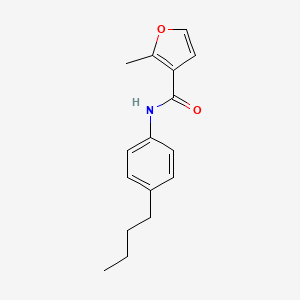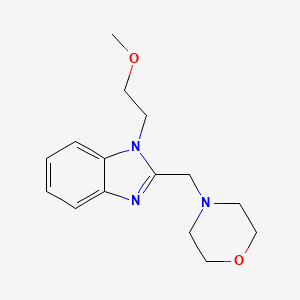![molecular formula C16H17N3O2 B4850723 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide](/img/structure/B4850723.png)
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide
Vue d'ensemble
Description
3-[(Anilinocarbonyl)amino]-N,N-dimethylbenzamide, also known as AG-490, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide acts as a competitive inhibitor of the JAK kinase domain, which is responsible for phosphorylating and activating the STAT proteins. By blocking the JAK/STAT signaling pathway, 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide prevents the transcriptional activation of downstream target genes and inhibits cell proliferation and survival.
Biochemical and Physiological Effects:
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide has been shown to have anti-tumor activity in various cancer cell lines, including breast, prostate, and lung cancer. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide has been shown to enhance the differentiation of neuronal cells and promote the survival of dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide in lab experiments is its high potency and specificity for the JAK/STAT signaling pathway. It can be used at low concentrations to achieve significant inhibition of STAT3 activation. However, one limitation of 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide is its relatively short half-life, which requires frequent dosing in cell culture or animal studies.
Orientations Futures
There are several future directions for the use of 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide in scientific research. One potential application is in the development of novel cancer therapies that target the JAK/STAT signaling pathway. 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide can be used as a lead compound for the design of more potent and selective inhibitors of JAK kinases. Another direction is in the investigation of the role of JAK/STAT signaling in neurological disorders, such as Parkinson's disease and Alzheimer's disease. 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide can be used to study the effects of JAK/STAT inhibition on neuronal survival and differentiation. Finally, 3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide can be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Applications De Recherche Scientifique
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide has been extensively used in scientific research to investigate the role of the JAK/STAT signaling pathway in various biological processes, such as immune response, inflammation, and cancer. It has been shown to inhibit the activation of STAT3, a transcription factor that is frequently overexpressed in cancer cells and contributes to tumor growth and metastasis.
Propriétés
IUPAC Name |
N,N-dimethyl-3-(phenylcarbamoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)15(20)12-7-6-10-14(11-12)18-16(21)17-13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBPNIFHASOSRPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(anilinocarbonyl)amino]-N,N-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B4850640.png)

![N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4850674.png)


![5-{[5-(4-acetylphenyl)-2-furyl]methylene}-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4850696.png)

![2-mercapto-5,6-dimethyl-3-[2-(4-morpholinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4850702.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-[(2,4-dichlorophenoxy)methyl]benzamide](/img/structure/B4850703.png)
![4-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4850707.png)
![2'-{[(2-iodophenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B4850709.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B4850712.png)
![4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4850716.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4850729.png)